molecular formula C29H37N3O6 B12432212 Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3

Cat. No.: B12432212
M. Wt: 526.6 g/mol
InChI Key: JSROFURYAHZGNA-CDTJKPFJSA-N
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Description

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 is a chemical compound with the molecular formula C29H34D3N3O6 and a molecular weight of 526.64. This compound is primarily used in proteomics research and is an intermediate in the preparation of labeled Imidaprilat .

Preparation Methods

The synthesis of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves several steps. The synthetic route typically includes the esterification of Imidaprilat with benzyl alcohol and the subsequent protection of the resulting ester with a tert-butyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and protection reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 can be compared with other similar compounds, such as:

    Imidaprilat: The parent compound, which is used as an antihypertensive agent.

    Benzyl Ester Derivatives: Compounds with similar ester functional groups, used in various chemical and biological applications.

    tert-Butyl Ester Derivatives: Compounds with similar tert-butyl protection, used to enhance stability and solubility.

The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which makes it valuable for specialized research applications .

Properties

Molecular Formula

C29H37N3O6

Molecular Weight

526.6 g/mol

IUPAC Name

tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate

InChI

InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3

InChI Key

JSROFURYAHZGNA-CDTJKPFJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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